Bisphenol C (BPC) is a chemical compound similar to Bisphenol A (BPA), commonly used in the production of fire-resistant polymers []. While BPA has raised concerns due to its potential endocrine-disrupting effects, research on BPC's applications in science is still emerging. Here's a breakdown of the current understanding:
Due to concerns surrounding BPA, BPC has been investigated as a potential alternative in various applications []. However, research suggests BPC might also have endocrine-disrupting properties, albeit with distinct effects compared to BPA []. Studies indicate BPC can act as both an agonist (activator) for estrogen receptor alpha (ERα) and an antagonist (inhibitor) for estrogen receptor beta (ERβ) []. This unique dual effect requires further investigation to understand its potential health implications.
Studies are ongoing to understand the biological effects of BPC exposure. Some research suggests BPC might affect various biological processes, including:
Bisphenol C is a chemical compound with the formula C₁₇H₂₀O and a molecular weight of 256.34 g/mol. It is classified as a bisphenol, characterized by its two hydroxyl groups attached to aromatic rings. Notably, Bisphenol C contains two chlorine atoms at geminal positions on the carbon-carbon double bond in its central alkyl moiety, which enhances its chemical reactivity and biological activity compared to other bisphenols. The compound has been identified as a potent bifunctional agonist for estrogen receptor alpha and an antagonist for estrogen receptor beta, suggesting its potential role as an endocrine disruptor .
Research indicates that Bisphenol C exhibits significant biological activity, particularly regarding hormone modulation:
The synthesis of Bisphenol C typically involves the following methods:
Bisphenol C is utilized in several industrial applications:
Studies investigating the interactions of Bisphenol C with biological systems have revealed important insights:
Several compounds share structural similarities with Bisphenol C. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Bisphenol A | Two hydroxyl groups on aromatic rings | Widely studied; known endocrine disruptor |
Bisphenol F | Similar structure but lacks chlorine | Used primarily in epoxy resins; less potent than Bisphenol C |
Bisphenol S | Contains sulfur instead of carbon | Considered a safer alternative; lower estrogenic activity |
Tetrabromobisphenol A | Brominated version of Bisphenol A | Used as a flame retardant; significant environmental concerns |
Bisphenol Z | Cyclohexanone derivative | Less common; used in specialty applications |
Bisphenol C stands out due to its unique halogenated structure that enhances both its reactivity and biological activity compared to these similar compounds.
Bisphenol C emerged as an industrial chemical of interest following the development pathway of other bisphenols, particularly after the widespread adoption of Bisphenol A (BPA). While BPA was first discovered in 1891 by Russian chemist Aleksandr Dianin, it wasn't until the 1930s that bisphenols began receiving significant industrial attention, initially as potential pharmaceutical compounds due to their structural similarity to estrogen. The industrial significance of Bisphenol C became particularly apparent in the latter half of the 20th century, when its unique properties—especially its fire resistance characteristics—made it valuable for specialized polymer applications. Unlike BPA, which found widespread use in consumer products, Bisphenol C development was more targeted toward specialized industrial applications where fire resistance was paramount.
Bisphenol C belongs to the larger family of bisphenols, a group of industrial chemical compounds related to diphenylmethane that are commonly used in the creation of plastics and epoxy resins. The bisphenol family includes numerous variants, each designated by a letter (A, B, C, F, S, etc.) that corresponds to specific structural modifications. These compounds generally feature two hydroxyphenyl functional groups linked by a carbon-containing bridge, with variations in substituents determining their specific properties and applications. Within this family, Bisphenol C stands out due to its unique structural features that confer distinctive chemical and thermal properties compared to more common bisphenols like BPA.
A significant challenge in Bisphenol C research and literature is the existence of two distinct chemical compounds that share the same common name. This has led to considerable confusion in scientific and regulatory contexts. The disambiguation is critical:
Bisphenol C (CAS 79-97-0): Chemical formula C₁₇H₂₀O₂, molecular weight 256.34, also known as 2,2-bis(3-methyl-4-hydroxyphenyl)propane or 4,4'-(1-methylethylidene)bis[2-methyl-phenol]. This compound is synthesized from o-cresol and acetone.
Bisphenol C (CAS 14868-03-2): Chemical formula C₁₄H₁₀Cl₂O₂, molecular weight 281.13, also known as 4,4'-(2,2-dichloro-1,1-ethenediyl)diphenol or 4,4'-(dichlorovinylidene)diphenol. This chlorinated variant is synthesized from phenol and chloral.
To address this nomenclature issue, the second compound is sometimes referred to as "Bisphenol C 2" or "BPC2" in scientific literature. However, inconsistent naming conventions persist across databases and publications, necessitating careful attention to CAS numbers when interpreting research findings.
The transition to utilizing Bisphenol C, particularly the chlorinated variant (CAS 14868-03-2), represents a response to specific industrial needs and growing concerns about traditional bisphenols. While BPA became ubiquitous in consumer products due to its versatility in producing polycarbonate plastics and epoxy resins, mounting evidence of its endocrine-disrupting properties has prompted searches for alternatives. Bisphenol C emerged as a specialized alternative in applications where fire resistance is critical, such as in aerospace, transportation, and electronics industries. This transition was driven not only by BPC's superior flame-retardant properties but also by changing regulatory landscapes and increasing demands for materials with enhanced safety profiles under extreme conditions.
Bisphenol C emerges as the most potent endocrine disruptor among the halogenated bisphenol family, demonstrating exceptionally high binding affinity for both estrogen receptor subtypes [1]. Competitive binding assays reveal that BPC exhibits nanomolar-level half-maximal inhibitory concentrations of 2.65 nM for ERα and 1.94 nM for ERβ, representing approximately 410-fold and 520-fold higher potency than BPA, respectively [1]. This remarkable potency positions BPC as the strongest bisphenol compound in terms of receptor binding affinity.
The ranking of halogenated bisphenols based on endocrine activity follows a distinctive pattern. Tetrachlorobisphenol A (TCBPA) demonstrates the highest estrogenic activity among chlorinated derivatives, followed by tetrabromobisphenol A (TBBPA), while bisphenol AF (BPAF) shows intermediate activity [2]. The ascending order of receptor-binding affinity for ERα among halogen-containing compounds is BPE-F < BPE-Cl < BPE-Br < BPC, with BPC being approximately five times more active than even the strongest BPE-Br [1]. This pattern reflects the critical role of halogen substitution in enhancing endocrine disrupting potential.
Chlorinated derivatives of bisphenols exhibit significantly enhanced estrogenic activity compared to their parent compounds. Studies demonstrate that chlorinated bisphenol A derivatives (ClxBPAs) display estrogenic activity 10 to 105 times higher than BPA itself [3]. The degree of chlorination correlates positively with endocrine disrupting potency, with higher chlorination levels resulting in increased estrogenic activity [4]. This relationship underscores the importance of understanding halogenated transformation products in environmental and human health risk assessment.
Bisphenol C demonstrates unique receptor binding selectivity characteristics that distinguish it from other bisphenol family members [1]. The receptor-binding selectivity ratio for ERβ over ERα is 1.37, indicating only slight selectivity for ERβ. This contrasts markedly with bisphenol AF, which shows a selectivity ratio of 3.03, representing strong ERβ preference [1]. The selectivity profile of BPC differs from the non-selective binding pattern observed with the natural ligand 17β-estradiol (selectivity ratio 0.96) and BPA (selectivity ratio 1.07) [1].
The binding selectivity patterns among halogenated bisphenols reveal structure-activity relationships that are critical for understanding their endocrine disrupting mechanisms. All trifluoromethyl-containing bisphenols (BPAF, BPE-F, BPE-Cl, and BPE-Br) demonstrate favorable selective ratios for ERβ versus ERα [1]. The structural modifications involving halogen substitution significantly influence receptor selectivity profiles. For instance, BPE-Cl exhibits a selectivity ratio of 2.84, while BPE-Br shows reduced selectivity at 1.83 [1]. These variations reflect the complex interplay between molecular structure and receptor binding specificity.
The dual-site binding model proposed for BPC explains its unique selectivity profile [5]. Unlike traditional bisphenols that bind primarily to the canonical ligand-binding site, BPC demonstrates the ability to interact with both the canonical binding site and a secondary coactivator-binding site on the ERβ surface [5]. This dual-site interaction mechanism contributes to its distinct functional profile as both an ERα agonist and ERβ antagonist, representing a novel mode of endocrine disruption within the bisphenol family.
Luciferase reporter gene assays demonstrate that BPC exhibits distinctive transcriptional activation patterns that differ significantly from other bisphenol compounds [6] [7]. In ERα-expressing cells, BPC induces approximately 60-70% of the transcriptional activity observed with 17β-estradiol, functioning as a partial agonist [6]. However, the most striking finding is BPC's behavior in ERβ-expressing cells, where it induces only 35% of maximal transcriptional activity, representing the weakest activation among tested bisphenols [6] [7].
The transcriptional activation profiles reveal that BPC acts as a selective estrogen receptor modulator (SERM) with tissue-specific effects [6]. In breast cancer ERα-positive MCF-7 cells, BPC demonstrates partial potency on luciferase reporter activity while acting as a full ERα agonist on cell growth [6]. This dual functionality underscores the complex nature of BPC's endocrine disrupting mechanism, where transcriptional activation does not necessarily correlate with cellular proliferation responses.
Comparative analysis of transcriptional activation among halogenated bisphenols reveals that BPC represents the most potent transcriptional activator for ERα and the most potent transcriptional inhibitor for ERβ among the tested compounds [1]. The ascending order of transcriptional activity levels follows the pattern: BPE-F < BPE-Cl ≈ BPAF < BPE-Br < BPC [1]. This ranking demonstrates that the structural characteristics of BPC, particularly the presence of geminal chlorine atoms in the central connecting moiety, contribute to its exceptional transcriptional modulation capacity.
Coactivator recruitment studies reveal that BPC functions as a novel coactivator-binding inhibitor (CBI), representing a unique mechanism of endocrine disruption [5]. Surface plasmon resonance experiments demonstrate that BPC significantly reduces the binding affinity of the coactivator peptide derived from steroid receptor coactivator 1 (SRC-1) to ERβ, with a dissociation constant (Kd) of 16.4 μM compared to 3.3 μM in the presence of 17β-estradiol [5]. This inhibition of coactivator recruitment underlies BPC's antagonistic activity against ERβ.
The coactivator recruitment dynamics differ markedly between BPC and other bisphenol compounds. While BPA allows weak coactivator interaction with a Kd of 1.61 μM, BPC completely prevents coactivator binding with Kd values exceeding 8 μM [6]. This stark contrast reflects BPC's unique dual-site binding mechanism, where binding to the coactivator-binding site prevents recruitment of transcriptional coactivators necessary for gene expression [5].
Molecular docking simulations reveal that BPC's inhibition of coactivator recruitment correlates with its binding affinity to the coactivator-binding site [5]. The correlation between GBVI/WSA dG scores and the extent of antagonism shows a linear relationship with a correlation coefficient of -0.83, confirming that inhibition of coactivator recruitment underlies the antagonism of ERβ by BPC [5]. This mechanistic insight establishes BPC as the first bisphenol compound demonstrated to act as a coactivator-binding inhibitor, providing critical understanding for the development of safer bisphenol alternatives.
The estrogenic activity of BPC demonstrates a distinctive dependence on the N-terminal activation function 1 (AF-1) of estrogen receptors, with minimal contribution from the C-terminal activation function 2 (AF-2) [6] [7]. Deletion of the AF-1 domain (AB region) strongly reduces BPC-induced transcriptional activity of both ERα and ERβ, resulting in BPC displaying almost full antagonistic activity in the presence of 17β-estradiol [6] [7]. This contrasts with the natural ligand 17β-estradiol, whose activity remains largely unaffected by AF-1 deletion.
The AF-1 dependency of BPC reflects its classification as a partial agonist that relies primarily on the N-terminal activation function rather than the classical ligand-dependent AF-2 mechanism [6]. This unique activation profile explains why BPC can function as a full agonist in some cellular contexts while remaining a partial agonist in others. The cellular context dependency arises from the differential expression and availability of AF-1 cofactors across different cell types and tissues.
BPC's effect on AF-2 function demonstrates its capacity to act as an AF-2 antagonist, particularly for ERβ [6]. Fluorescence anisotropy measurements reveal that BPC binding markedly decreases the mobility of helix 12 (H12), the structural component critical for AF-2 function [6]. Unlike BPA and BPAF, which allow some coactivator interaction when present in sufficient cellular concentrations, BPC permanently prevents any interaction of ERβ with coactivators through its AF-2 surface [6]. This dual mechanism of AF-1 activation and AF-2 inhibition represents a novel mode of endocrine disruption.
Helix 12 dynamics analysis reveals that BPC induces highly dynamic conformational changes that distinguish it from other bisphenol compounds [6]. Fluorescence anisotropy measurements demonstrate that BPC binding markedly decreases anisotropy, reflecting increased mobility of H12 compared to the stabilized conformation induced by 17β-estradiol [6]. This destabilization of H12 prevents the formation of the stable active conformation necessary for efficient coactivator recruitment.
The structural basis for BPC's effect on H12 dynamics involves its unique binding mode with the tryptophan residue 335 (Trp335) on helix 5 [5]. Molecular docking simulations reveal that BPC interacts with Trp335 through halogen bonding involving its chlorine atoms, creating a dual-site binding mechanism that affects both the canonical ligand-binding site and the coactivator-binding surface [5]. This interaction disrupts the normal H12 positioning required for coactivator recruitment and transcriptional activation.
The inability of coactivator peptides to stabilize H12 in the presence of BPC represents a fundamental difference from other bisphenols [6]. While BPA and BPAF allow dose-dependent stabilization of H12 upon addition of SRC-1 peptide, BPC prevents any stabilization even at high coactivator concentrations [6]. This permanent destabilization of H12 explains BPC's potent antagonistic activity against ERβ and its classification as a coactivator-binding inhibitor.
Irritant